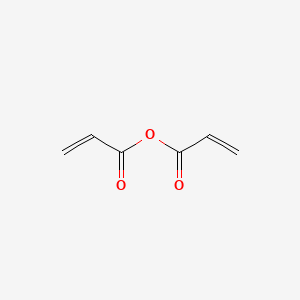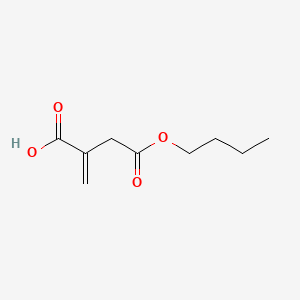
Allyldimethylsilane
Overview
Description
Allyldimethylsilane is an organosilicon compound with the molecular formula C5H12Si . It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a silicon atom, which is further bonded to two methyl groups (CH3). This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Chlorodimethylsilane and Allylmagnesium Chloride:
Industrial Production Methods:
- Industrially, allyldimethylsilane can be produced using similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Allyldimethylsilane can undergo oxidation reactions to form silanols or siloxanes.
Reagents: Common oxidizing agents include hydrogen peroxide and peracids.
Products: Silanols (RSiOH) or siloxanes (RSiOSiR).
-
Reduction:
- Reduction reactions can convert this compound to simpler silanes.
Reagents: Reducing agents like lithium aluminum hydride.
Products: Simpler silanes such as dimethylsilane.
-
Substitution:
- This compound can participate in substitution reactions where the allyl group is replaced by other functional groups.
Reagents: Halogens or halogenating agents.
Products: Substituted silanes.
Scientific Research Applications
Chemistry:
- Allyldimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds.
- It is employed in hydrosilylation reactions to form carbon-silicon bonds.
Biology and Medicine:
- Research is ongoing into the potential use of organosilicon compounds in drug delivery systems due to their unique properties.
Industry:
- Used in the production of silicone-based materials, which have applications in sealants, adhesives, and coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The primary mechanism of action for allyldimethylsilane in chemical reactions involves the formation of carbon-silicon bonds through hydrosilylation.
- The silicon atom in this compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new bonds.
Comparison with Similar Compounds
Allyltrimethylsilane: Similar structure but with three methyl groups attached to the silicon atom.
Vinyltrimethylsilane: Contains a vinyl group (CH2=CH-) instead of an allyl group.
Phenyltrimethylsilane: Contains a phenyl group (C6H5) instead of an allyl group.
Uniqueness:
- Allyldimethylsilane is unique due to the presence of the allyl group, which provides distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where the formation of carbon-silicon bonds is desired.
Properties
IUPAC Name |
dimethyl(prop-2-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFTVJBYCJNEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-30-2 | |
| Record name | Allyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3937-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B7721643.png)











